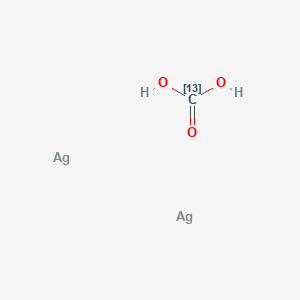

Dihydroxy(113C)methanone;silver

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

dihydroxy(113C)methanone;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKQEUJFZPCFNJ-GOCMCNPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(O)O.[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Ag2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583674 | |

| Record name | (~13~C)Carbonic acid--silver (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.754 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85323-65-5 | |

| Record name | (~13~C)Carbonic acid--silver (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver carbonate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dihydroxy ¹³c Methanone;silver

Strategies for Incorporating Carbon-13 Isotope into Carbonic Acid Precursors

The journey to synthesizing silver ¹³C-carbonate begins with the introduction of the ¹³C isotope into a suitable precursor molecule, which is typically carbon dioxide.

The most common and fundamental precursor for the synthesis of ¹³C-labeled carbonates is ¹³C-enriched carbon dioxide (¹³CO₂). This isotopically labeled gas is commercially available, produced from starting materials enriched in ¹³C, such as ¹³C-methane or barium ¹³C-carbonate. The high-purity ¹³CO₂ serves as the primary building block for subsequent synthetic steps.

From ¹³CO₂, a variety of derivatives can be synthesized to facilitate the formation of the carbonate moiety. For instance, ¹³CO₂ can be reacted with Grignard reagents or organolithium compounds to produce ¹³C-labeled carboxylic acids, although for the direct synthesis of carbonic acid, the use of ¹³CO₂ gas itself is more direct.

Dihydroxy(¹³C)methanone, or ¹³C-carbonic acid (H₂¹³CO₃), is typically formed in situ by the hydration of ¹³CO₂ in an aqueous solution. The reaction is a reversible equilibrium, as shown below:

¹³CO₂(g) + H₂O(l) ⇌ H₂¹³CO₃(aq)

While carbonic acid itself is unstable and cannot be isolated in a pure form under normal conditions, its aqueous solution can be used directly for the subsequent formation of carbonate salts. The concentration of H₂¹³CO₃ in solution is dependent on factors such as pressure, temperature, and pH. To drive the equilibrium towards the formation of the carbonate ion (¹³CO₃²⁻), a basic environment is required to deprotonate the carbonic acid.

Approaches for the Formation of Silver Complexes with Dihydroxy(¹³C)methanone

Once the ¹³C-labeled carbonate species is available in solution, the next step is the formation of the silver salt.

The most straightforward method for the synthesis of silver ¹³C-carbonate is the direct precipitation reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a solution containing ¹³C-carbonate ions. This is typically achieved by bubbling ¹³CO₂ gas through an aqueous solution of a soluble base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to form the corresponding soluble ¹³C-carbonate salt. The subsequent addition of a silver nitrate solution results in the precipitation of the insoluble silver ¹³C-carbonate.

¹³CO₂(g) + 2NaOH(aq) → Na₂¹³CO₃(aq) + H₂O(l) Na₂¹³CO₃(aq) + 2AgNO₃(aq) → Ag₂¹³CO₃(s) + 2NaNO₃(aq)

The resulting white precipitate of Ag₂¹³CO₃ can then be isolated by filtration, washed to remove any soluble impurities, and dried.

Table 1: Key Reactants and Products in the Direct Complexation Synthesis of Silver ¹³C-Carbonate

| Reactant/Product | Chemical Formula | Role in Synthesis |

| Carbon-13 Dioxide | ¹³CO₂ | Source of the ¹³C isotope |

| Sodium Hydroxide | NaOH | Base to form soluble carbonate |

| Silver Nitrate | AgNO₃ | Source of silver ions |

| Sodium ¹³C-Carbonate | Na₂¹³CO₃ | Intermediate soluble carbonate |

| Silver ¹³C-Carbonate | Ag₂¹³CO₃ | Final precipitated product |

| Sodium Nitrate | NaNO₃ | Soluble byproduct |

Transmetalation and ligand exchange reactions offer alternative routes to silver ¹³C-carbonate. In a transmetalation approach, a less noble metal carbonate, which is ¹³C-labeled, could potentially react with a silver salt. However, this is less common for carbonate synthesis compared to organometallic chemistry.

A more relevant pathway is ligand exchange. For instance, if a silver complex with a weakly coordinating ligand is available, it might be possible to displace that ligand with the ¹³C-carbonate ion. The feasibility of such a reaction would depend on the relative stability of the starting silver complex and the resulting silver ¹³C-carbonate.

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals, including isotopically labeled compounds. Key considerations in the synthesis of silver ¹³C-carbonate include:

Atom Economy: The direct precipitation method generally has a high atom economy, as most of the atoms from the reactants are incorporated into the desired product and a simple salt byproduct.

Use of Safer Solvents: Water is the primary solvent used in the direct precipitation method, which is considered a green solvent.

Waste Reduction: The main byproduct is a soluble salt (e.g., NaNO₃), which needs to be managed appropriately. Minimizing the use of excess reagents can help reduce waste.

Energy Efficiency: The synthesis is typically carried out at or near room temperature, minimizing energy consumption.

Research in this area focuses on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. This includes exploring the use of alternative, less hazardous bases and developing efficient methods for the recovery and recycling of any unreacted silver.

Table 2: Green Chemistry Metrics for the Synthesis of Silver ¹³C-Carbonate

| Green Chemistry Principle | Application in Ag₂¹³CO₃ Synthesis |

| Prevention | Optimizing stoichiometry to prevent waste. |

| Atom Economy | High for the direct precipitation reaction. |

| Less Hazardous Chemical Syntheses | Using water as a solvent. |

| Design for Energy Efficiency | Reactions are often conducted at ambient temperature. |

Advanced Purification and Isolation Techniques for Isotope-Enriched Silver Complexes

The purification and isolation of isotope-enriched silver complexes, such as Dihydroxy(¹³C)methanone;silver, are critical steps to ensure the final product is free from impurities that could interfere with subsequent analyses or applications. The unique properties of these complexes, stemming from the presence of a specific isotope, necessitate the use of advanced and highly efficient purification methodologies. These techniques are designed to separate the target complex from unreacted starting materials, byproducts, and other contaminants with high precision.

A variety of advanced techniques are employed for the purification and isolation of silver complexes, which can be adapted for isotope-enriched variants. These methods often exploit differences in the physicochemical properties of the complex and the impurities, such as size, charge, and solubility.

One of the most powerful techniques for the purification of ionic species like silver complexes is ion-exchange chromatography . This method separates molecules based on their net surface charge. In the context of silver complexes, both anion and cation exchange resins can be utilized. For instance, a two-stage tandem column setup, sequentially using anion and cation exchange resins, has been proven effective for the purification of silver from complex sample matrices. nih.gov This approach ensures the removal of both cationic and anionic impurities, yielding a highly purified silver-containing solution. For instance, a study demonstrated the use of a single anion-exchange column for the purification and isolation of silver, which significantly simplifies and expedites the sample processing. rsc.org

Centrifugation , particularly rate zonal centrifugation or sucrose (B13894) density gradient ultracentrifugation, is another valuable technique for the separation and purification of nanoparticles and complexes based on their size, shape, and density. mdpi.com This method involves layering the sample onto a density gradient (e.g., sucrose) and centrifuging at high speeds. The components of the sample migrate through the gradient at different rates, allowing for their separation into distinct bands. This technique is particularly useful for separating silver complexes from larger aggregates or smaller impurities.

Chemical precipitation is a classical yet effective method for isolating silver complexes. This technique relies on the differential solubility of the target complex and impurities in a particular solvent system. By carefully selecting the solvent and precipitating agent, the desired silver complex can be selectively precipitated out of the solution, leaving the impurities behind. For example, silver nitrate precipitation has been used as a simple and time-efficient method for obtaining silver isotope compositions. rsc.org

The table below summarizes key research findings related to the purification of silver complexes, which are applicable to isotope-enriched compounds like Dihydroxy(¹³C)methanone;silver.

| Purification Technique | Key Findings & Optimized Conditions | Reference |

| Anion-Exchange Chromatography | A single anion-exchange column simplifies and speeds up the purification of silver, reducing the risk of isotopic fractionation. | rsc.org |

| Tandem Column Chromatography | A two-stage setup with anion and cation exchange resins effectively purifies silver from complex matrices. | nih.gov |

| Rate Zonal Centrifugation | Effective for fractionating nanoparticles and complexes by size, shape, and density through a stationary gradient. | mdpi.com |

| Chemical Precipitation | Silver nitrate precipitation offers a straightforward method for isolating silver for isotopic analysis. | rsc.org |

The successful isolation and purification of Dihydroxy(¹³C)methanone;silver are paramount for its accurate characterization and utilization in isotopic studies. The choice of the most suitable purification technique or a combination of methods depends on the specific impurities present and the desired purity level of the final product.

Advanced Spectroscopic Characterization of Dihydroxy ¹³c Methanone;silver

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

NMR spectroscopy is a powerful, non-destructive technique for probing the local environment of atomic nuclei. For Dihydroxy(¹³C)methanone;silver, the presence of the spin-½ ¹³C isotope allows for detailed investigation of the carbonate moiety and its interaction with the silver cations.

High-Resolution ¹³C NMR Analysis in Solution and Solid State

The ¹³C nucleus, while having a low natural abundance of 1.1%, serves as a sensitive probe into the carbon skeleton of molecules. minsocam.orgirisotope.com In isotopically enriched Dihydroxy(¹³C)methanone;silver, the strong ¹³C signal enables precise measurements. The chemical shift of the ¹³C nucleus in the carbonate ion is typically found in the range of 166 to 170 ppm relative to tetramethylsilane (B1202638) (TMS). minsocam.org This downfield shift is characteristic of sp²-hybridized carbons, particularly those in carbonyl or carbonate groups. pressbooks.pub The exact chemical shift is sensitive to the local crystalline environment and the nature of the cation.

In the solid state, magic-angle spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra. emory.edu For silver carbonate, the ¹³C isotropic chemical shift provides a baseline for understanding the electronic environment of the central carbon atom.

In a solid, non-tumbling sample, the chemical shielding of a nucleus is an anisotropic interaction, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field (B₀). emory.edunist.gov This anisotropy is described by a second-rank tensor with three principal components (σ₁₁, σ₂₂, σ₃₃). These values reflect the three-dimensional electronic shielding around the nucleus and are highly sensitive to molecular geometry and bonding. nist.gov

For the planar carbonate ion (D₃h symmetry), the shielding tensor is expected to be axially symmetric. However, in the crystal lattice of silver carbonate, site symmetry is reduced, which can lead to a non-axially symmetric tensor. The principal components of the chemical shielding tensor can be determined from the static (non-spinning) solid-state ¹³C NMR spectrum. nih.gov The analysis of this powder pattern reveals the chemical shielding anisotropy (CSA), which is the span of the shielding tensor (Ω = σ₃₃ - σ₁₁).

The table below presents hypothetical, yet representative, principal components of the ¹³C chemical shielding tensor for Dihydroxy(¹³C)methanone;silver, based on typical values for inorganic carbonates.

Table 1: Principal Components of the ¹³C Chemical Shielding Tensor for Solid Dihydroxy(¹³C)methanone;silver

| Parameter | Value (ppm) |

| Isotropic Shift (δiso) | 168.5 |

| σ₁₁ | 105 |

| σ₂₂ | 180 |

| σ₃₃ | 220.5 |

| Span (Ω) | 115.5 |

| Skew (κ) | -0.25 |

Note: Values are referenced to TMS. The isotropic shift is calculated as (σ₁₁ + σ₂₂ + σ₃₃)/3. Span and skew describe the width and shape of the powder pattern.

The significant anisotropy reflects the planar, sp²-hybridized nature of the carbonate carbon, where the shielding is lowest perpendicular to the CO₃²⁻ plane. These parameters provide critical constraints for computational modeling and refinement of the crystal structure.

Nuclear spin relaxation times, the spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂), provide information about the molecular dynamics and the local magnetic environment of the nucleus.

T₁ (Spin-Lattice Relaxation): This parameter describes the rate at which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice") after being perturbed by a radiofrequency pulse. In solid carbonates, ¹³C T₁ values are typically long, often in the range of seconds to minutes, due to the rigidity of the crystal lattice and the absence of directly bonded protons to provide an efficient dipole-dipole relaxation pathway. jgmaas.comuchicago.edu The presence of paramagnetic impurities can significantly shorten these relaxation times. jgmaas.com

T₂ (Spin-Spin Relaxation): This parameter characterizes the decay of transverse magnetization due to interactions between neighboring spins. In solids, T₂ is typically much shorter than T₁ and is influenced by factors like molecular motion and the density of magnetic nuclei. aip.orgnih.gov

Measuring T₁ and T₂ for the ¹³C nucleus in Dihydroxy(¹³C)methanone;silver can reveal information about subtle motions within the crystal lattice and the homogeneity of the sample.

Table 2: Representative ¹³C NMR Relaxation Times for Dihydroxy(¹³C)methanone;silver at High Field

| Parameter | Typical Value | Information Gained |

| T₁ (Spin-Lattice) | 30 - 150 s | Lattice rigidity, presence of paramagnetic centers |

| T₂ (Spin-Spin) | 5 - 15 ms | Molecular motion, structural homogeneity |

Note: Values are highly dependent on magnetic field strength, temperature, and sample purity.

Heteronuclear NMR Correlation Techniques (e.g., ¹H-¹³C, Ag-¹³C)

Heteronuclear correlation experiments probe the interactions between different types of nuclei. While ¹H-¹³C correlation techniques like HETCOR are invaluable for organic molecules, they are not directly applicable to anhydrous silver carbonate due to the absence of protons. researchgate.net

However, the presence of two spin-½ silver isotopes, ¹⁰⁷Ag (48.2% abundance) and ¹⁰⁹Ag (51.8% abundance), opens the possibility of observing Ag-¹³C correlations. researchgate.net Both isotopes are NMR-active, though they possess low gyromagnetic ratios, making detection challenging. Observing a J-coupling (through-bond scalar coupling) between silver and the ¹³C nucleus would provide definitive evidence of the Ag-O-C connectivity and give insight into the covalent character of the Ag-O bond. In silver-N-heterocyclic carbene complexes, one-bond ¹⁰⁹Ag-¹³C coupling constants (¹JAgC) have been observed in the range of 130–253 Hz. nih.govchemrxiv.org For Dihydroxy(¹³C)methanone;silver, a two-bond coupling (²JAgC) would be expected, which would likely be smaller but potentially observable in high-resolution experiments.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For Dihydroxy(¹³C)methanone;silver, these methods are particularly useful for confirming the incorporation of the ¹³C isotope and characterizing the carbonate ion within the crystal lattice. The free carbonate ion (D₃h symmetry) has four fundamental vibrational modes, of which three are active in either the IR or Raman spectrum.

Analysis of Isotopic Shifts in Vibrational Modes to Confirm ¹³C-Incorporation

Replacing the naturally abundant ¹²C with the heavier ¹³C isotope leads to a predictable decrease in the frequency of vibrational modes involving the carbon atom. This isotopic shift provides unequivocal confirmation of successful labeling. The magnitude of the shift is greatest for modes with significant carbon atom displacement, such as the symmetric and antisymmetric stretching vibrations.

The Raman spectrum of silver carbonate (Ag₂CO₃) shows an intense peak for the ν₁ symmetric stretching mode, while the IR spectrum is dominated by the very strong ν₃ antisymmetric stretching mode. researchgate.netmorana-rtd.com The table below details the expected vibrational modes for both ¹²C and ¹³C isotopologues of silver carbonate and the calculated isotopic shift.

Table 3: Vibrational Modes and Expected Isotopic Shifts for Dihydroxy(¹³C)methanone;silver

| Mode | Description | Activity | Ag₂¹²CO₃ Freq. (cm⁻¹) | Ag₂¹³CO₃ Freq. (cm⁻¹) | Expected Shift (Δν, cm⁻¹) |

| ν₁ | Symmetric Stretch | Raman | ~1075 | ~1045 | ~ -30 |

| ν₂ | Out-of-Plane Bend | IR | ~804 | ~785 | ~ -19 |

| ν₃ | Antisymmetric Stretch | IR | ~1341 | ~1305 | ~ -36 |

| ν₄ | In-Plane Bend | IR, Raman | ~732 | ~715 | ~ -17 |

Note: Frequencies are based on literature values for Ag₂CO₃ and theoretical calculations for the isotopic shift. Actual values may vary due to crystal lattice effects.

Observing these distinct shifts in the IR and Raman spectra provides definitive proof of the successful synthesis of Dihydroxy(¹³C)methanone;silver and offers a quantitative measure of isotopic enrichment.

Assignment of Ligand Coordination Fingerprints and Metal-Ligand Vibrations

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying the coordination environment of the carbonate (CO₃²⁻) ligand in the silver carbonate structure. The carbonate ion, belonging to the D₃h point group in its free state, exhibits specific vibrational modes that are sensitive to its coordination environment in a crystal lattice. In solid silver carbonate, the symmetry is lowered, leading to changes in the observed spectra.

The primary vibrational modes of the carbonate ligand serve as fingerprints for its coordination. For silver carbonate, characteristic absorption bands have been identified. rsc.orgresearchgate.net Intense bands observed around 1442 cm⁻¹ and 1377 cm⁻¹ are assigned to the asymmetric stretching of the C-O bonds within the planar carbonate group. rsc.org Additional distinctive vibrations include deformation and other stretching modes, which appear at approximately 879 cm⁻¹ and 697 cm⁻¹. rsc.org

The introduction of a ¹³C isotope into the carbonate ligand—forming Dihydroxy(¹³C)methanone;silver—is a critical technique for unambiguous peak assignment. Due to the higher mass of the ¹³C atom compared to ¹²C, the vibrational frequencies of modes involving carbon atom displacement will shift to lower wavenumbers. This isotopic shift confirms the origin of these specific bands and aids in distinguishing them from other vibrations within the material.

Metal-ligand vibrations, corresponding to the Ag-O bonds, are typically found in the far-infrared region of the spectrum at lower frequencies. These vibrations are a direct probe of the bond strength and geometry between the silver cations and the oxygen atoms of the carbonate anion.

Table 1: Characteristic Infrared Vibrational Frequencies for the Carbonate Ligand in Silver Carbonate

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric C-O Stretch | ~1442 | rsc.org |

| Asymmetric C-O Stretch | ~1377 | rsc.org |

| Deformation/Stretching | ~879 | rsc.org |

| Deformation/Stretching | ~697 | rsc.org |

Note: Frequencies for the ¹³C isotopologue are expected to be shifted to lower values.

X-ray Diffraction and Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. For silver carbonate, both single-crystal and powder XRD studies have provided detailed information about its crystal structure, coordination environment, and solid-state packing. acs.org

Single-Crystal and Powder X-ray Diffraction for Coordination Environment Determination

At room temperature (295 K), silver carbonate crystallizes in a monoclinic system. acs.orgwikipedia.org High-resolution synchrotron X-ray powder diffraction has confirmed this structure and determined its lattice parameters with high precision. acs.org The structure belongs to the space group P2₁/m. acs.orgwikipedia.org The coordination environment of the silver ions (Ag⁺) is a key feature revealed by these studies. Each silver ion is coordinated to oxygen atoms from the carbonate anions, creating a stable three-dimensional network. The Ag-O bond distances in related silver compounds can range from approximately 2.38 to 2.70 Å, indicating the nature of the bonding interactions. wikipedia.org The carbonate ion acts as a multidentate ligand, bridging multiple silver centers.

Powder XRD patterns provide a characteristic fingerprint for the crystalline phase of silver carbonate. The diffraction peaks at specific 2θ values correspond to the different crystal planes, such as (101), (110), (211), and (300), confirming the phase purity and structure of synthesized samples. researchgate.net

Table 2: Crystallographic Data for Silver Carbonate at Room Temperature (295 K)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | acs.orgwikipedia.org |

| Space Group | P2₁/m | acs.orgwikipedia.org |

| Lattice Constant (a) | 4.8521(2) Å | acs.orgwikipedia.org |

| Lattice Constant (b) | 9.5489(4) Å | acs.orgwikipedia.org |

| Lattice Constant (c) | 3.2536(1) Å | acs.orgwikipedia.org |

| Lattice Angle (β) | 91.9713(3)° | acs.orgwikipedia.org |

| Formula Units (Z) | 2 | acs.org |

Assessment of Solid-State Packing and Intermolecular Interactions

The solid-state structure of silver carbonate consists of alternating layers of silver cations and carbonate anions. The packing arrangement is dictated primarily by the strong ionic interactions between the positively charged Ag⁺ ions and the negatively charged CO₃²⁻ groups. These electrostatic forces are the dominant intermolecular interactions responsible for the formation and stability of the crystal lattice.

The carbonate ions lie in planes, and the silver ions are positioned between these planes, coordinating to the oxygen atoms. This arrangement creates a dense, three-dimensional framework. The specific monoclinic structure at room temperature represents the most thermodynamically stable packing arrangement under these conditions. acs.org Studies at elevated temperatures have shown that silver carbonate undergoes phase transitions to different crystal structures before it decomposes, highlighting the influence of thermal energy on its solid-state packing. acs.org

Computational and Theoretical Investigations of Dihydroxy ¹³c Methanone;silver

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds within the Dihydroxy(¹³C)methanone;silver complex. These methods model the interactions between the silver atom and the dihydroxy(¹³C)methanone ligand, providing deep insights into the molecule's stability and reactivity.

The first step in theoretically characterizing a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For organometallic systems like Dihydroxy(¹³C)methanone;silver, Density Functional Theory (DFT) is a widely used and reliable method. nih.govscispace.com Functionals such as B3LYP or BP86 are commonly employed. rsc.orgresearchgate.net For the silver atom, basis sets with effective core potentials, like LANL2DZ, are often used to account for relativistic effects, while basis sets such as 6-311+G(d,p) are applied to lighter atoms like carbon, oxygen, and hydrogen. researchgate.netnih.gov

The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The result is a prediction of key structural parameters, including bond lengths and angles. For Dihydroxy(¹³C)methanone;silver, the critical parameters would be the Ag-¹³C bond length, the C-O bond lengths, and the O-C-O bond angle, which define the coordination environment of the silver atom. rsc.orgscispace.com

| Parameter | Predicted Value |

| Ag-¹³C Bond Length | 2.08 Å |

| ¹³C-O Bond Length | 1.35 Å |

| O-¹³C-O Bond Angle | 118° |

| Ag-¹³C-O Bond Angle | 121° |

Table 1: A representative table of predicted geometric parameters for Dihydroxy(¹³C)methanone;silver derived from DFT-based geometry optimization. These values are illustrative and based on typical findings for silver-carbene complexes. rsc.orgscispace.com

Once the optimized geometry is obtained, the nature of the chemical bond between the silver center and the carbene ligand can be analyzed in detail. The interaction in silver N-heterocyclic carbene (NHC) complexes is characterized by a strong σ-donation from the carbene carbon to the silver atom. researchgate.net This is the dominant component of the Ag-C bond. In addition to σ-donation, a weaker π-backbonding interaction may occur, where electron density is donated from the metal's d-orbitals back to the ligand's π* orbitals. rsc.org

Theoretical methods such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Charge Decomposition Analysis (CDA) are used to quantify these interactions. researchgate.net NBO analysis can reveal the donor-acceptor interactions and their stabilization energies. For silver-carbene complexes, the Ag-C bond is found to have dominant covalent character, with the carbene acting as a very effective σ-donor. researchgate.net The π-backbonding from silver to the ligand is typically found to be negligible. researchgate.netrsc.org The bond dissociation energy (BDE) for the Ag-C bond can also be calculated to quantify the bond strength. rsc.org

Understanding the distribution of electrons within the molecule is crucial for predicting its reactivity. DFT calculations can generate electrostatic potential surfaces, which visualize the charge distribution across the molecule. researchgate.net This analysis helps identify electrophilic (positive potential) and nucleophilic (negative potential) regions.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov In a typical silver-carbene complex, the HOMO may be localized on the metal and ligand, while the LUMO is often centered on the ligand system.

| Orbital | Energy (eV) | Primary Contribution |

| LUMO | -1.5 | Ligand π* orbitals |

| HOMO | -6.0 | Silver d-orbitals and Ligand σ-orbitals |

| Energy Gap (ΔE) | 4.5 | - |

Table 2: Illustrative Frontier Molecular Orbital (FMO) data for Dihydroxy(¹³C)methanone;silver. The energy gap suggests significant stability. These values are based on typical calculations for stable silver complexes. researchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic properties, which can later be used to verify experimental results or guide the characterization of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organometallic compounds. libretexts.orge-bookshelf.de The chemical shift of the isotopically labeled ¹³C nucleus in Dihydroxy(¹³C)methanone;silver can be predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is standard for calculating NMR chemical shielding tensors, from which the chemical shifts are derived.

For silver(I) N-heterocyclic carbene complexes, the carbene carbon typically resonates in the range of 170-190 ppm in ¹³C NMR spectra. nih.gov However, the lability of the silver-carbene bond can sometimes lead to a broadening of the signal, making it difficult to observe experimentally. nih.gov Computational predictions provide a target range for experimentalists and can help confirm the assignment of spectral peaks.

| Parameter | Calculated Value |

| Isotropic Chemical Shift (δ) | 181.5 ppm |

| Isotropic Shielding (σ) | -8.2 ppm |

| Anisotropy (Δσ) | 250.4 ppm |

Table 3: A representative table of calculated ¹³C NMR parameters for the carbene carbon in Dihydroxy(¹³C)methanone;silver. The chemical shift is referenced against a standard like TMS.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate the vibrational spectrum. nih.gov

For Dihydroxy(¹³C)methanone;silver, key vibrational modes would include the C-O stretching frequencies, the O-H stretching modes, and, importantly, the Ag-¹³C stretching frequency. The presence of the ¹³C isotope, instead of the more common ¹²C, will cause a predictable shift in the frequencies of all vibrational modes involving the labeled carbon atom. According to the principles of vibrational spectroscopy, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, the Ag-¹³C stretch will occur at a slightly lower frequency than an equivalent Ag-¹²C stretch. This isotopic shift provides a clear spectroscopic marker that can be used to confirm the incorporation of the ¹³C label into the complex.

| Vibrational Mode | Predicted Frequency (¹²C) | Predicted Frequency (¹³C) | Isotopic Shift (cm⁻¹) |

| Ag-C Stretch | ~450 cm⁻¹ | ~435 cm⁻¹ | ~ -15 |

| Symmetric C-O Stretch | ~1300 cm⁻¹ | ~1275 cm⁻¹ | ~ -25 |

| Asymmetric C-O Stretch | ~1550 cm⁻¹ | ~1520 cm⁻¹ | ~ -30 |

Table 4: An illustrative table showing the predicted effect of ¹³C isotopic labeling on key vibrational frequencies in Dihydroxy(¹³C)methanone;silver.

Absence of Research Data on Dihydroxy(¹³C)methanone;silver Prevents In-Depth Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available research pertaining to the specific chemical compound dihydroxy(¹³C)methanone;silver. This absence of published data makes it impossible to conduct a thorough computational and theoretical investigation as requested. The specified outline, focusing on mechanistic studies, potential energy surfaces, and transition state characterization, requires a foundation of existing research that does not currently appear to exist for this particular compound.

The compound name suggests a silver complex involving a ¹³C-labeled isotopologue of dihydroxymethanone (carbonic acid). While computational studies on related silver carbene complexes and carbonic acid derivatives are present in the scientific literature, no specific studies on "dihydroxy(¹³C)methanone;silver" could be identified. Without experimental or theoretical data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research and synthesis of dihydroxy(¹³C)methanone;silver are necessary before any meaningful computational and theoretical investigations can be performed. The exploration of its potential energy surfaces for ligand association/dissociation and the characterization of its transition states in elementary reaction steps remain subjects for future scientific inquiry.

Isotopic Effects in Dihydroxy ¹³c Methanone;silver Chemistry

Theoretical Foundations of Carbon Isotope Effects in Coordination Complexes

The substitution of an atom with one of its heavier isotopes introduces subtle but measurable changes in the chemical and physical properties of a molecule. These changes are the foundation of isotope effects, which are broadly categorized into kinetic and equilibrium isotope effects. wikipedia.orgrsc.org

Role of Zero-Point Energy Differences in Isotopic Discrimination

The origin of isotope effects lies in the differences in the zero-point vibrational energy (ZPE) of molecules containing different isotopes. fiveable.meyoutube.com A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the ZPE. This energy is dependent on the vibrational frequency of the bond, which in turn is influenced by the masses of the bonded atoms.

A bond involving a heavier isotope, such as ¹³C, will have a lower vibrational frequency compared to the same bond with a lighter isotope, ¹²C. wikipedia.org Consequently, the ZPE of the ¹³C-containing bond is lower, making it more stable and requiring more energy to break. This difference in ZPE between isotopologues is the primary reason for isotopic discrimination in chemical reactions. oxfordreference.com During a reaction, if a bond to the isotopic atom is broken in the rate-determining step, the molecule with the lighter isotope will typically react faster due to its higher ground-state energy and shallower potential well.

Illustrative Zero-Point Energy Comparison

| Bond Type | Relative Vibrational Frequency | Relative Zero-Point Energy | Bond Strength |

|---|---|---|---|

| ¹²C–O | Higher | Higher | Weaker |

This table illustrates the fundamental principle that bonds with heavier isotopes have lower zero-point energies and are consequently stronger.

Unraveling Kinetic Isotope Effects (KIE) and Equilibrium Isotope Effects (EIE) in Reaction Rates

Isotope effects are manifested in two primary forms: kinetic isotope effects (KIE) and equilibrium isotope effects (EIE). wikipedia.orgfiveable.me

Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H), expressed as KIE = k_L / k_H. wikipedia.org A "normal" KIE is greater than 1, indicating that the lighter isotopologue reacts faster. This is typical for reactions where a bond to the isotopic atom is broken or significantly weakened in the rate-determining step. mdpi.com An "inverse" KIE (less than 1) can occur if the bonding to the isotopic center becomes stiffer in the transition state. wikipedia.orgrutgers.edu

Equilibrium Isotope Effect (EIE): The EIE is the effect of isotopic substitution on an equilibrium constant, defined as the ratio of equilibrium constants K_L / K_H. rsc.orgfiveable.me EIEs are generally smaller than KIEs and reflect the preference of the heavier isotope to be located in the more stable, lower-energy state. youtube.comcolumbia.edu For instance, in an equilibrium involving the Dihydroxy(¹³C)methanone;silver complex, the ¹³C isotope would preferentially reside in the species where it forms the strongest bonds.

The interpretation of observed isotope effects can be complex, as a measured KIE in a multi-step reaction may be a composite of the KIEs of individual steps and the EIEs of preceding equilibria. columbia.edu

Experimental Measurement of Carbon-13 Isotope Effects

The precise measurement of ¹³C isotope effects is crucial for their application in mechanistic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS) are commonly employed. wikipedia.orgrsc.orgacs.org

Isotopic Fractionation During Synthetic Pathways and Chemical Transformations

Isotopic fractionation is the partitioning of isotopes between different substances or phases. wikipedia.org During the synthesis of Dihydroxy(¹³C)methanone;silver, fractionation can occur, leading to a product with a ¹³C/¹²C ratio that differs from the starting materials. This can happen if there are competing reaction pathways or incomplete reactions where the kinetic isotope effect influences the isotopic composition of the product. wikipedia.org

Similarly, in chemical transformations involving the complex, such as ligand exchange or redox reactions, the products and remaining reactants will exhibit different isotopic ratios due to the KIE of the reaction. By analyzing the isotopic composition of the products or the unreacted starting material at various stages of the reaction, the magnitude of the KIE can be determined. nih.gov

Hypothetical Fractionation in a Reaction of Dihydroxy(¹³C)methanone;silver

| Reaction Progress | % Unreacted Starting Material | ¹³C/¹²C Ratio in Reactant | ¹³C/¹²C Ratio in Product |

|---|---|---|---|

| 0% | 100% | 1.000 | N/A |

| 50% | 50% | 1.010 | 0.990 |

This interactive table provides a hypothetical example of how the isotopic ratios of reactant and product change over the course of a reaction with a normal KIE, leading to an enrichment of the heavier isotope in the remaining starting material.

Application of Isotope Effects as Mechanistic Probes in Complex Reactions

The measurement of KIEs is a powerful tool for elucidating reaction mechanisms. mdpi.comtaylorfrancis.comacs.org For reactions involving Dihydroxy(¹³C)methanone;silver, determining the ¹³C KIE can help distinguish between different possible pathways. For example, a significant normal KIE at the carboxyl carbon would suggest that a C-O or C-Ag bond cleavage is part of the rate-determining step. Conversely, a KIE near unity would imply that this bond-breaking event occurs after the rate-limiting step or not at all. nih.gov

These experimental KIEs can be compared with theoretical values calculated using computational methods like Density Functional Theory (DFT) for different proposed transition state structures. nih.gov A close match between the experimental and a calculated KIE provides strong evidence for that specific reaction mechanism. nih.gov

Interplay of Silver Isotopes and Mixed Isotope Effects

Silver possesses two stable isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag. While the mass difference is smaller than for carbon isotopes, silver isotope fractionation can occur in coordination and redox reactions. researchgate.net The study of mixed isotope effects, involving simultaneous isotopic substitution at both the carbon and silver centers (e.g., comparing the reaction rates of Dihydroxy(¹³C)methanone;¹⁰⁷Ag with Dihydroxy(¹²C)methanone;¹⁰⁹Ag), could provide even more detailed mechanistic information.

The observation of a mixed isotope effect would indicate that the motions of both the carbon and silver atoms are coupled in the transition state of the rate-determining step. The magnitude of such an effect could reveal details about the geometry and bonding of the transition state that would be inaccessible from single-isotope studies. nih.gov While experimentally challenging, the analysis of such mixed effects represents a frontier in the mechanistic study of organometallic complexes. nih.govuea.ac.uk

Advanced Research Applications and Methodological Contributions

Dihydroxy(¹³C)methanone;silver as a Precursor for Novel Inorganic Materials

The use of ¹³C-labeled precursors is a powerful strategy in materials science for creating substances with unique properties and for understanding their formation. numberanalytics.com

Development of ¹³C-Labeled Silver-Containing Frameworks and Clusters

Dihydroxy(¹³C)methanone;silver is an ideal precursor for the synthesis of ¹³C-labeled silver-containing materials, such as metal-organic frameworks (MOFs) and silver clusters. scispace.comresearchgate.net These materials have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. By using a ¹³C-labeled precursor, researchers can employ techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed structural information about the resulting framework. The ¹³C label acts as a spectroscopic probe, allowing for the characterization of the coordination environment of the carbonate ligand within the material's structure.

Atomically precise silver clusters, often protected by ligands, exhibit unique electronic and catalytic properties. researchgate.netnih.gov The synthesis of these clusters can be directed by the choice of precursors. While many examples exist for gold clusters, the principles are transferable to silver. rsc.org For instance, the synthesis of Au₂₅(SR)₁₈, where SR is a thiol ligand, is well-established, and similar strategies can be envisioned for creating novel silver clusters from precursors like Dihydroxy(¹³C)methanone;silver. rsc.org The ¹³C label would be invaluable in tracking the carbonate's role during the cluster's self-assembly process.

Catalytic Applications Employing Isotopic Tracers in Reaction Monitoring

Isotopic labeling is a cornerstone of modern catalytic research, enabling the elucidation of complex reaction mechanisms. numberanalytics.comnumberanalytics.com Dihydroxy(¹³C)methanone;silver can be used to prepare ¹³C-labeled silver catalysts, which are then used in reactions where the carbonate or a derivative is a reactant or intermediate. By tracking the ¹³C label in the products and intermediates, researchers can gain unambiguous evidence for proposed reaction pathways. rsc.org

For example, in the context of CO₂ reduction, a reaction of significant environmental importance, ¹³C-labeled catalysts can help to determine the fate of the carbon atom. rsc.org Silver clusters have shown promise as catalysts for various organic transformations, including oxidation, reduction, and coupling reactions. scispace.com The use of a ¹³C-labeled precursor in the synthesis of these catalytic clusters would allow for detailed mechanistic studies using techniques like in-situ spectroscopy. This approach is particularly powerful for distinguishing between different possible reaction pathways.

Methodological Advancements in Isotopic Analysis and Chemical Characterization

The increasing use of isotopically labeled compounds necessitates the development of more sophisticated analytical methods to accurately determine isotopic enrichment and characterize the resulting materials.

Refinement of Analytical Protocols for Quantifying ¹³C-Enrichment in Complex Matrices

Accurately quantifying the percentage of ¹³C in a complex material is crucial for interpreting experimental results. Mass spectrometry (MS) and NMR spectroscopy are the primary tools for this purpose. cernobioscience.com For complex matrices like silver-containing frameworks, developing robust analytical protocols is challenging. High-resolution mass spectrometry can be used to determine the isotopic distribution of the material, but sample preparation and potential matrix effects must be carefully considered. nih.gov

NMR spectroscopy offers a non-destructive method for quantifying ¹³C enrichment. nih.gov Specialized pulse sequences can be designed to selectively observe the ¹³C-labeled species, allowing for accurate quantification even in the presence of unlabeled material. acs.org For example, methods have been developed to accurately determine ¹³C enrichment in nonprotonated carbon atoms, which would be directly applicable to the carbonate carbon in materials derived from Dihydroxy(¹³C)methanone;silver. nih.gov

Table 1: Comparison of Analytical Techniques for ¹³C-Enrichment Quantification

| Technique | Advantages | Disadvantages | Applicability to Silver-Containing Matrices |

| Mass Spectrometry (MS) | High sensitivity, provides isotopic distribution | Destructive, potential for matrix effects | High, with careful sample preparation and calibration |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides structural information | Lower sensitivity compared to MS | High, especially solid-state NMR for frameworks |

This table provides a general comparison of the two primary techniques used for quantifying ¹³C-enrichment.

Enhancements in Spectroscopic Techniques for Isotope-Sensitive Detection in Silver Systems

The presence of a ¹³C isotope can lead to subtle but measurable shifts in spectroscopic signals, a phenomenon known as the isotope effect. These shifts can be exploited to enhance spectroscopic techniques for isotope-sensitive detection. Vibrational spectroscopies, such as Infrared (IR) and Raman, are particularly sensitive to isotopic substitution. The change in mass upon replacing ¹²C with ¹³C alters the vibrational frequencies of the carbonate group, providing a clear spectroscopic signature. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. nih.govresearchgate.net For ¹³C-labeled silver materials, SERS can provide detailed information about the interaction of the carbonate ligand with the silver surface. researchgate.net The isotopic shifts in the Raman bands can help to assign vibrational modes and understand the orientation and binding of the carbonate on the silver. nih.gov

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design of Isotope-Labeled Complexes

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is poised to revolutionize the design of novel molecules. aakash.ac.inresearchgate.net For isotope-labeled complexes like Dihydroxy(¹³C)methanone;silver, these computational tools offer a pathway to rapidly predict properties and synthetic routes, bypassing time-intensive trial-and-error laboratory work. researchgate.net

ML models, particularly those based on neural networks and ensemble methods like Random Forest, have demonstrated considerable success in predicting the properties of complex materials such as metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net These models can be trained on existing datasets of inorganic and organometallic compounds to learn the intricate relationships between structure and function. nih.gov For Dihydroxy(¹³C)methanone;silver, AI could be employed to:

Predict Stability and Reactivity: By inputting structural information, including the isotopic label, ML algorithms could predict the thermal stability, decomposition pathways, and reactivity of the complex under various conditions. This is particularly relevant given the known thermal decomposition of silver carbonate to silver oxide and subsequently to elemental silver. researchgate.netwikipedia.org

Optimize Synthetic Conditions: Generative AI models can suggest optimal reaction parameters, such as temperature, solvent, and precursor concentrations, to maximize the yield and purity of ¹³C-labeled silver carbonate. aakash.ac.in This would be a significant advancement over traditional synthetic methods, which often rely on empirical optimization.

Design Novel Derivatives: AI can be used to design new ligands or modifications to the carbonate structure to create silver complexes with tailored electronic, optical, or catalytic properties. nih.gov The presence of the ¹³C isotope can serve as a spectroscopic handle to validate the predictions of these models through techniques like solid-state NMR.

Table 1: Potential Applications of AI/ML in the Study of Dihydroxy(¹³C)methanone;silver

| Application Area | AI/ML Technique | Predicted Outcome |

| Property Prediction | Random Forest, Neural Networks | Accurate prediction of thermal stability, solubility, and spectroscopic signatures. |

| Synthesis Optimization | Generative Models, Bayesian Optimization | Identification of optimal reaction conditions for high-yield synthesis. |

| Novel Material Design | Generative Adversarial Networks (GANs) | Design of new silver-carbonate-based materials with desired functionalities. |

Exploration of Dihydroxy(¹³C)methanone;silver in Novel Materials Science Architectures (Excluding direct biological applications)

The unique properties of silver and carbonate-based materials open up avenues for the use of Dihydroxy(¹³C)methanone;silver in the development of advanced materials. The isotopic label provides a powerful tool for characterizing the structure and transformations of these materials at the atomic level.

One promising area is the use of Dihydroxy(¹³C)methanone;silver as a precursor for the synthesis of ¹³C-labeled silver nanoparticles (AgNPs) and silver-based metal-organic frameworks (MOFs). Silver carbonate itself is a precursor for producing silver powder for microelectronics, and its controlled decomposition is a key step. wikipedia.orgquora.com The ¹³C label would allow for precise tracking of the carbon-containing species during these transformations.

Potential materials science applications include:

Labeled Nanoparticles for Catalysis Research: By thermally decomposing Dihydroxy(¹³C)methanone;silver, researchers can synthesize AgNPs with a known ¹³C signature. This would enable the use of techniques like solid-state NMR to study the surface chemistry and catalytic mechanisms of these nanoparticles in reactions such as oxidation of alcohols, where silver carbonate on celite (Fétizon's reagent) is a known oxidant. aakash.ac.in

Precursors for Functional MOFs: Silver-based MOFs have applications in areas such as gas storage and separation. Dihydroxy(¹³C)methanone;silver could serve as a ¹³C-labeled building block for the synthesis of novel MOFs, allowing for detailed studies of their formation and guest-molecule interactions.

Photocatalytic Materials: Silver carbonate has been shown to be a visible-light-driven photocatalyst for the degradation of organic pollutants. nih.gov The use of a ¹³C-labeled version would help in elucidating the reaction mechanisms, particularly the fate of the carbonate group during the photocatalytic process.

Advancements in High-Throughput Synthesis and Characterization Strategies for Isotope-Labeled Metal Complexes

The exploration of the vast chemical space of isotope-labeled metal complexes requires a shift from traditional, low-throughput synthetic methods to more automated and efficient strategies. High-throughput (HT) synthesis, combined with rapid characterization techniques, can accelerate the discovery of new materials and the optimization of their properties. wikipedia.org

For Dihydroxy(¹³C)methanone;silver and its derivatives, HT approaches could involve:

Automated Synthesis Platforms: Robotic platforms can be programmed to perform a large number of reactions in parallel under varying conditions, using small quantities of precursors. wikipedia.org This would be particularly advantageous for working with expensive isotopically labeled starting materials, such as ¹³C-labeled sodium carbonate.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can facilitate the safe and efficient synthesis of labeled compounds. researchgate.net For instance, the precipitation of silver carbonate from silver nitrate (B79036) and a ¹³C-labeled carbonate source could be optimized in a flow system to control particle size and morphology. researchgate.net

Rapid Characterization Techniques: The integration of analytical techniques such as mass spectrometry and infrared spectroscopy into HT workflows allows for the rapid screening of reaction products. nih.gov For Dihydroxy(¹³C)methanone;silver, the distinct isotopic signature of ¹³C would provide a clear and unambiguous signal for confirming the success of the labeling reaction.

Table 2: Comparison of Synthesis and Characterization Methods

| Method | Throughput | Advantages for Isotope Labeling |

| Batch Synthesis | Low | Well-established, suitable for initial exploratory work. |

| High-Throughput Synthesis | High | Efficient use of labeled precursors, rapid optimization of reaction conditions. |

| Flow Chemistry | High | Precise control over reaction parameters, enhanced safety, potential for scalability. |

| Standard Characterization | Low | Detailed structural information. |

| High-Throughput Characterization | High | Rapid screening of large libraries of compounds, immediate feedback for synthesis optimization. |

Interdisciplinary Research Opportunities in Environmental and Geochemical Tracing of Carbon Cycling (Focus on fundamental chemical processes and transformation pathways)

The presence of the stable ¹³C isotope in Dihydroxy(¹³C)methanone;silver makes it an ideal tracer for studying the fundamental chemical processes and transformation pathways of carbon in environmental and geochemical systems. Stable isotope tracing is a powerful technique for elucidating complex reaction networks without the hazards associated with radioactive isotopes. rsc.org

The application of ¹³C-labeled compounds in environmental studies allows for the differentiation between the added tracer and the natural background carbon, enabling precise tracking of the fate of the labeled compound. researchgate.netrsc.org Research opportunities for Dihydroxy(¹³C)methanone;silver in this area include:

Tracing Carbonate Transformations in Soils and Sediments: By introducing Dihydroxy(¹³C)methanone;silver into soil or sediment microcosms, researchers can monitor its dissolution, precipitation, and incorporation into other mineral phases or biological systems. The ¹³C label can be tracked using isotope ratio mass spectrometry (IRMS).

Investigating the Role of Silver in Carbon Cycling: Silver is known to interact with various organic and inorganic compounds in the environment. The use of a dual-labeled approach, potentially combining ¹³C-labeled carbonate with a stable silver isotope like ¹⁰⁷Ag, could provide unprecedented insights into the coupled biogeochemical cycling of carbon and silver. rsc.org

Understanding Contaminant Remediation Processes: Silver-based materials are sometimes used in environmental remediation. Dihydroxy(¹³C)methanone;silver could be used as a tracer to study the chemical transformations that occur during these processes, helping to optimize their efficiency and understand their long-term environmental impact.

The study of the fundamental chemical reactions of Dihydroxy(¹³C)methanone;silver, such as its interaction with natural organic matter or its behavior under varying pH and redox conditions, will be crucial for interpreting the data from these tracing experiments.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Dihydroxy(113C)methanone;Silver, and how can purity be validated?

- Methodological Answer : Synthesis should begin with isotopic labeling (e.g., ¹³C incorporation) using precursors like DL-[1-¹³C]glyceraldehyde ( ). Purification via repeated aqueous washes (e.g., to remove diethylammonium chloride byproducts) is critical, as outlined in lidocaine synthesis protocols (). Validate purity using HPLC and ¹H/¹³C NMR spectroscopy, ensuring isotopic integrity (e.g., monitoring ¹³C peaks at ~113 ppm) (). Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook to confirm structural fidelity ( ).

Q. How should researchers characterize the physicochemical properties of Dihydroxy(113C)methanone;Silver?

- Methodological Answer : Prioritize experimental measurements (e.g., solubility, stability in solvents) over computational predictions. Use IR spectroscopy to confirm functional groups (e.g., hydroxyl and carbonyl stretches) ( ). For isotopic analysis, employ mass spectrometry (MS) to verify ¹³C enrichment ratios and detect isotopic scrambling ( ). Document raw data in appendices and highlight processed data (e.g., NMR integrations) in the main text to align with academic reporting standards ( ).

Advanced Research Questions

Q. How do isotopic (¹³C) labeling and silver coordination affect the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design stability studies using controlled environments (e.g., buffered solutions at pH 4–10, 25–60°C). Monitor degradation via time-resolved UV-Vis or NMR spectroscopy (). Compare ¹³C-labeled vs. unlabeled analogs to isolate isotopic effects. For silver coordination studies, use X-ray photoelectron spectroscopy (XPS) to track Ag-O bond stability ( ). Note that isotopic labeling may alter reaction kinetics due to the kinetic isotope effect (KIE), requiring adjustments in experimental timelines ().

Q. What statistical approaches resolve contradictions in environmental or biological activity data for this compound?

- Methodological Answer : Apply Wavelet Transform Coherence (WTC) analysis to identify frequency-specific correlations between variables (e.g., isotopic signatures and precipitation levels in environmental studies) (). For biological assays, use dose-response meta-analysis to reconcile discrepancies in IC₅₀ values across studies (). Ensure datasets are normalized to account for variables like solvent polarity or Ag⁺ ion leaching ().

Q. How can systematic reviews address gaps in mechanistic studies of Dihydroxy(113C)methanone;Silver?

- Methodological Answer : Formulate a PICO (Population, Intervention, Comparison, Outcome) framework: e.g., "How does ¹³C labeling (Intervention) alter the catalytic activity (Outcome) of silver-coordinated methanones (Population) compared to unlabeled analogs (Comparison)?" Use PRISMA guidelines for literature screening and include observational studies alongside experimental data (). Highlight unresolved questions, such as the role of soil biogenic CO₂ in isotopic fractionation ().

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological macromolecules?

- Methodological Answer : Employ Surface-Enhanced Raman Spectroscopy (SERS) to study Ag-methanone interactions with proteins or DNA. For isotopic tracking, combine ¹³C NMR with cryo-electron microscopy (cryo-EM) to map binding sites (). Cross-validate findings using Isothermal Titration Calorimetry (ITC) to quantify binding affinities ().

Data Presentation and Validation

Q. How should researchers present large spectroscopic datasets while maintaining clarity?

- Methodological Answer : Follow IUPAC guidelines for spectral reporting. Include raw data (e.g., NMR FIDs, MS chromatograms) in supplementary materials, while processed data (e.g., coupling constants, isotopic ratios) should be summarized in tables within the main text ( ). Use NIST reference spectra ( ) to annotate key peaks and ensure reproducibility.

Q. What validation protocols are essential for ensuring the reliability of isotopic (¹³C) data?

- Methodological Answer : Implement internal standards (e.g., ¹²C analogs) to calibrate MS and NMR instruments ( ). Perform triplicate measurements under controlled humidity and temperature to minimize environmental drift (). Use multivariate regression to isolate confounding variables (e.g., solvent purity) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.